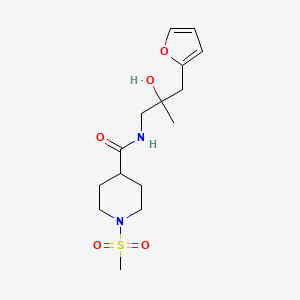
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H24N2O5S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C17H19N3O4S
- Molecular Weight : 363.41 g/mol
- CAS Number : 1799265-23-8
Research indicates that compounds containing a piperidine structure often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific mechanism of action for this compound is still under investigation; however, studies suggest it may act through the modulation of various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of similar piperidine derivatives. For instance, Cheng et al. (2011) demonstrated that piperidin-4-one derivatives could inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors like prostate and breast cancer .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been noted. In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential for treating inflammatory diseases.
Case Study 1: Inhibition of CARM1
In a study evaluating the effects of piperidin derivatives on CARM1, it was found that certain substitutions on the piperidine ring enhanced inhibitory activity against this target. The structure of this compound suggests it may similarly affect CARM1 activity, warranting further investigation .
Case Study 2: Cytotoxicity Assays
In cytotoxicity assays against various cancer cell lines (e.g., MCF-7), related compounds demonstrated significant inhibition of cell growth. The IC50 values for these compounds ranged from 10 to 30 μM, indicating moderate to high potency . Future studies should include this compound to assess its cytotoxic profile.
Data Table: Biological Activities Comparison
| Compound | Target | Activity | IC50 (μM) |
|---|---|---|---|
| Piperidin Derivative A | CARM1 | Inhibition | 15 |
| Piperidin Derivative B | COX-2 | Inhibition | 20 |
| This compound | TBD | TBD | TBD |
Conclusion and Future Directions
This compound presents a promising avenue for further research due to its structural characteristics and potential biological activities. Future studies should focus on elucidating its exact mechanisms of action, conducting comprehensive cytotoxicity assays across various cancer cell lines, and exploring its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-15(19,10-13-4-3-9-22-13)11-16-14(18)12-5-7-17(8-6-12)23(2,20)21/h3-4,9,12,19H,5-8,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUDJWACKHYFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














